molecular formula C9H12N2O2 B3051207 2,4-Dimethoxy-benzamidine CAS No. 32048-19-4

2,4-Dimethoxy-benzamidine

Cat. No. B3051207
CAS RN: 32048-19-4
M. Wt: 180.2 g/mol
InChI Key: OHDVRMGJIHLLMB-UHFFFAOYSA-N
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Description

“2,4-Dimethoxy-benzamidine” is a chemical compound with the molecular formula C9H12N2O2 . It is also known as 2,4-dimethoxybenzenecarboximidamide hydrochloride . The compound is a white solid .


Molecular Structure Analysis

The molecular structure of “2,4-Dimethoxy-benzamidine” can be analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . The InChI code for the compound is XHFJFBDPLBHYHR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2,4-Dimethoxy-benzamidine” is a white solid . It has a molecular weight of 216.67 . The compound’s CAS Number is 131947-81-4 .

Scientific Research Applications

Cancer Stem Cell Targeting

Novel derivatives incorporating the 2,4-dimethoxy motif have shown promise in targeting cancer stem cells. A study synthesized and evaluated a series of compounds for their antitumor activity against colon cancer stem cells. These compounds exhibited significant in vitro anti-proliferative effects, arresting cancer cells at the G2 phase and inhibiting tumor growth in xenograft models, highlighting their potential in cancer therapeutics (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Antibacterial Agents

Another study focused on the synthesis of novel benzamidine derivatives, including those with a 2,4-dimethoxy-benzamidine framework, to evaluate their antibacterial activities. The synthesized compounds demonstrated potent inhibitory effects against various bacterial strains, suggesting their potential as new antibacterial agents (Vinaya et al., 2008).

Antiproliferative Activity

The microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was explored for their antiproliferative activities against human tumor cell lines. This study highlights the efficiency of incorporating the 2,4-dimethoxy moiety in compounds demonstrating promising antiproliferative properties, suggesting potential applications in cancer treatment (Patel et al., 2022).

Antidiabetic Potential

Research into 2,5-dimethoxy(4-methoxyphenyl)benzamide, a compound structurally similar to 2,4-dimethoxy-benzamidine, indicated significant anti-diabetic properties. This compound enhanced glucose uptake and activated key proteins involved in glucose metabolism, suggesting that derivatives of 2,4-dimethoxy-benzamidine may also hold potential in anti-diabetic drug development (Hwang, Kim, & Choi, 2015).

Antioxidant and Antibacterial Activities

A study synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, evaluating their in vitro antioxidant and antibacterial activities. The compounds exhibited effective total antioxidant, free radical scavenging, and metal chelating activity, along with antibacterial properties against various bacterial strains, indicating the potential of 2,4-dimethoxy derivatives in developing multifunctional agents for therapeutic applications (Yakan et al., 2020).

properties

IUPAC Name

2,4-dimethoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDVRMGJIHLLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399780
Record name 2,4-Dimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-benzamidine

CAS RN

32048-19-4
Record name 2,4-Dimethoxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32048-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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